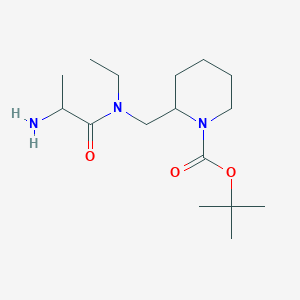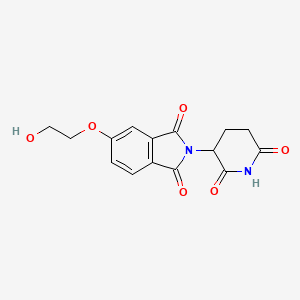
Thalidomide-5'-O-C2-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5’-O-C2-OH is a derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Thalidomide was initially marketed as a sedative and anti-emetic for pregnant women but was later withdrawn from the market due to its severe birth defects. Despite its controversial history, thalidomide and its derivatives have found new applications in treating various diseases, including multiple myeloma and erythema nodosum leprosum .
Preparation Methods
The synthesis of Thalidomide-5’-O-C2-OH involves several steps, starting from the basic structure of thalidomideThis can be achieved through various chemical reactions, including hydroxylation and subsequent functional group modifications . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Thalidomide-5’-O-C2-OH undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various hydroxylated metabolites.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Thalidomide-5’-O-C2-OH has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of functional group modifications on the biological activity of thalidomide derivatives.
Biology: The compound is used to investigate the molecular mechanisms of thalidomide’s teratogenic effects and its interactions with various biological targets.
Mechanism of Action
The mechanism of action of Thalidomide-5’-O-C2-OH involves its interaction with cereblon, a protein that is part of the E3 ubiquitin ligase complex. This interaction leads to the degradation of specific target proteins, which can modulate various cellular pathways. The compound’s effects are mediated through the modulation of inflammatory cytokines and inhibition of angiogenesis .
Comparison with Similar Compounds
Thalidomide-5’-O-C2-OH is unique compared to other thalidomide derivatives due to its specific functional group modifications. Similar compounds include:
Lenalidomide: Another thalidomide derivative with enhanced anti-inflammatory and anti-cancer properties.
Pomalidomide: Known for its potent immunomodulatory effects.
5-Hydroxythalidomide: A hydroxylated metabolite of thalidomide with distinct biological activities.
These compounds share a common core structure but differ in their functional groups, leading to variations in their biological activities and therapeutic applications .
Properties
Molecular Formula |
C15H14N2O6 |
|---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-(2-hydroxyethoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C15H14N2O6/c18-5-6-23-8-1-2-9-10(7-8)15(22)17(14(9)21)11-3-4-12(19)16-13(11)20/h1-2,7,11,18H,3-6H2,(H,16,19,20) |
InChI Key |
IFKUZQMKWUMLCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


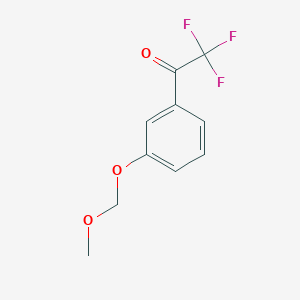
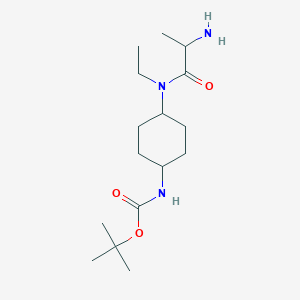
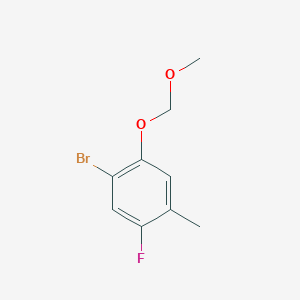
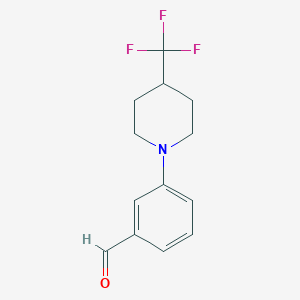

![2-amino-N-[(4-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14772853.png)
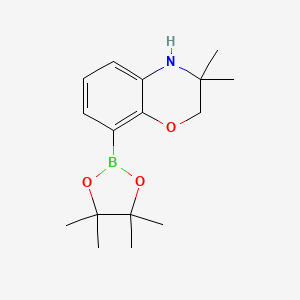
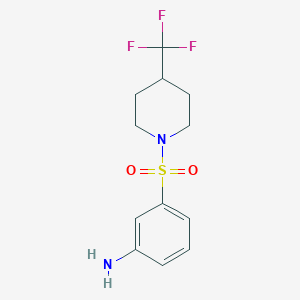
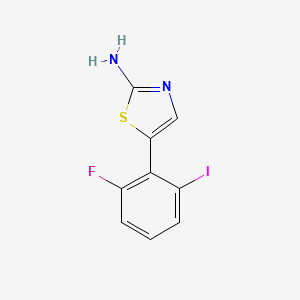

![1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea](/img/structure/B14772876.png)


